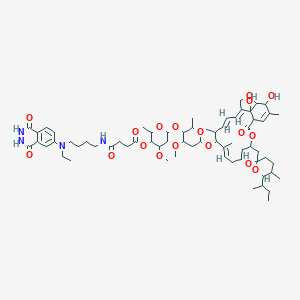
Ivermectin luminol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivermectin luminol, also known as this compound, is a useful research compound. Its molecular formula is C66H96N4O18 and its molecular weight is 1233.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Properties
Recent studies have highlighted the antiviral potential of ivermectin, which extends to its application in combination with luminol. Research indicates that ivermectin can inhibit various viruses by interfering with their ability to enter host cells. For instance:
- Zika Virus : Ivermectin has been shown to inhibit Zika virus replication in vitro, demonstrating an effective concentration (EC50) of 1–2 µM without cytotoxic effects . The mechanism involves disrupting the interaction between importin proteins that facilitate viral entry into the nucleus.
- Dengue Virus : Similar antiviral effects were observed against Dengue virus, where ivermectin exhibited an EC50 of 0.5 µM . The compound's ability to inhibit nuclear targeting mechanisms makes it a candidate for further exploration in viral infections.
- Newcastle Virus : In studies involving Newcastle virus, ivermectin demonstrated moderate antiviral activity at non-cytotoxic concentrations . This suggests its potential as a therapeutic agent against RNA viruses.
Cancer Research
Ivermectin luminol is also being investigated for its applications in cancer research. Studies have shown that ivermectin can induce apoptosis in cancer cell lines, such as SH-SY5Y neuroblastoma cells:
- Mechanisms of Action : Ivermectin treatment led to increased reactive oxygen species (ROS) production and oxidative stress, contributing to apoptotic cell death . The upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 were observed, indicating a shift towards apoptosis.
- Potential for Combination Therapies : The chemiluminescent properties of luminol may enhance the detection of apoptotic markers in treated cancer cells, providing a dual-functionality that could be valuable in therapeutic monitoring.
Diagnostic Applications
The combination of ivermectin with luminol opens new avenues for diagnostic applications:
- Detection of Pathogens : The luminescent properties can be utilized to develop assays for detecting pathogens or monitoring treatment efficacy in parasitic infections. The ability to visualize interactions at the cellular level could lead to more sensitive diagnostic tools.
- Forensic Applications : Given luminol's established role in forensic science, combining it with ivermectin could enhance methods for detecting biological markers related to parasitic infections or even cancerous tissues.
Case Studies and Findings
属性
CAS 编号 |
122047-12-5 |
|---|---|
分子式 |
C66H96N4O18 |
分子量 |
1233.5 g/mol |
IUPAC 名称 |
[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate |
InChI |
InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+ |
InChI 键 |
WQLHCVQBESMZGD-ZJZUZUJASA-N |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
手性 SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C |
规范 SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
同义词 |
22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate) ivermectin-luminol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















